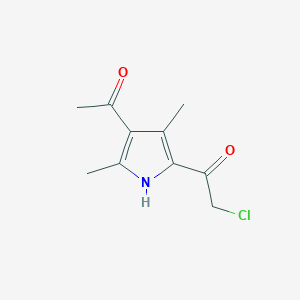

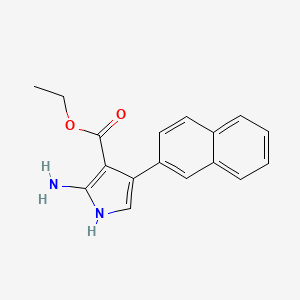

![molecular formula C9H10BrNO4S B1333109 2-{[(4-溴苯基)磺酰]氨基}丙酸 CAS No. 250714-65-9](/img/structure/B1333109.png)

2-{[(4-溴苯基)磺酰]氨基}丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid is a compound that can be associated with the field of amino acid derivatives and sulfonamides. While the provided papers do not directly discuss this compound, they offer insights into related chemical processes and analytical methods that can be applied to similar compounds. For instance, the determination of amino acids using chromatographic methods and the derivatization of carboxylic acids for spectrophotometric detection in high-performance liquid chromatography (HPLC) are relevant to the analysis of such a compound.

Synthesis Analysis

The synthesis of related compounds involves several steps, including protection of functional groups, reactions with halides, and the use of catalysts or reagents to facilitate the transformation. For example, the synthesis of bromoamine acid from 1-aminoanthraquinone-2,4-disulfonic acid involves desulfonation followed by bromination . Similarly, the preparation of carboxylic acid derivatives involves the reaction of carboxylate salts with reagents like 4'-bromophenacyl triflate . These methods could potentially be adapted for the synthesis of 2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid.

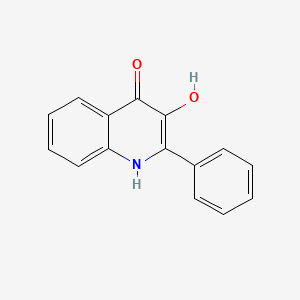

Molecular Structure Analysis

The molecular structure of 2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid would consist of a bromophenyl group attached to a sulfonyl group, which is then linked to an amino group that is part of the propanoic acid structure. The papers provided do not directly analyze the molecular structure of this compound, but techniques such as HPLC and the study of reaction mechanisms are crucial for understanding the behavior and properties of similar molecular structures.

Chemical Reactions Analysis

The chemical reactions involving compounds with bromine, sulfonic, and carboxylic acid groups are complex and can include substitutions, eliminations, and additions. The bromination mechanism of 1-aminoanthraquinone-2,4-disulfonic acid and the derivatization of carboxylic acids provide examples of such reactions. These studies help in understanding how 2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid might react under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid can be inferred from the properties of similar compounds. The chromatographic separation of amino acids and the stability of reagents used in derivatization are indicative of the solubility, stability, and reactivity of such compounds. Additionally, the use of indium-mediated allylation suggests potential reactivity pathways for the synthesis or modification of the compound .

科学研究应用

合成和结构分析

- 合成和晶体结构: 化合物2-{[(4-溴苯基)磺酰]氨基}丙酸参与了特异性化合物的合成,其结构经单晶X射线分析确认。该分析揭示了该化合物广泛使用氢键和独特的结晶特性 (Kumarasinghe et al., 2009)。

生物评价和潜在应用

抗菌和抗氧化活性: 研究表明,2-{[(4-溴苯基)磺酰]氨基}丙酸衍生物具有开发抗菌剂的潜力,特别针对革兰氏阳性病原体。这些化合物已经表现出抗菌作用、抗氧化活性以及对淡水生物的毒性 (Apostol et al., 2022)。

抗菌和抗真菌特性: 含有2-{[(4-溴苯基)磺酰]氨基}丙酸衍生物的改性水凝胶已经评估其抗菌和抗真菌活性,展示了在医学应用中的潜力 (Aly & El-Mohdy, 2015)。

化学性质和反应

在氨基酸衍生物合成中的作用: 该化合物在α-硫基-β-氨基酸衍生物的合成中发挥作用,这些是具有生物活性的药物的重要构建块 (Kantam et al., 2010)。

溴苯酚衍生物中的参与: 它还用于从红藻合成溴苯酚衍生物,尽管这些化合物对某些人类癌细胞系和微生物无活性 (Zhao et al., 2004)。

作用机制

安全和危害

属性

IUPAC Name |

2-[(4-bromophenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO4S/c1-6(9(12)13)11-16(14,15)8-4-2-7(10)3-5-8/h2-6,11H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXYHNYHRSZPBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377533 |

Source

|

| Record name | 2-{[(4-bromophenyl)sulfonyl]amino}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid | |

CAS RN |

250714-65-9 |

Source

|

| Record name | N-[(4-Bromophenyl)sulfonyl]alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=250714-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{[(4-bromophenyl)sulfonyl]amino}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol](/img/structure/B1333033.png)

![2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1333044.png)

![2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide](/img/structure/B1333058.png)

![2-{1-Amino-2-[(4-chlorophenyl)sulfanyl]-ethylidene}malononitrile](/img/structure/B1333064.png)